(1-phenyl-1H-pyrazol-4-yl)methanamine
CAS No.: 400877-10-3
Cat. No.: VC21330814
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 400877-10-3 |
|---|---|
| Molecular Formula | C10H11N3 |
| Molecular Weight | 173.21 g/mol |
| IUPAC Name | (1-phenylpyrazol-4-yl)methanamine |
| Standard InChI | InChI=1S/C10H11N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6,11H2 |
| Standard InChI Key | GSCUJPMBXNFQAF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C=C(C=N2)CN |
| Canonical SMILES | C1=CC=C(C=C1)N2C=C(C=N2)CN |
Introduction
(1-Phenyl-1H-pyrazol-4-yl)methanamine is a chemical compound with significant interest in organic chemistry due to its unique structure and potential applications. This article will delve into its properties, synthesis, and potential uses based on available literature.
Physical and Chemical Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₁₀H₁₁N₃ |
| Molecular Weight | 173.21 g/mol |
| Boiling Point | Not available |
| Melting Point | Not specifically documented for this compound, but related compounds have melting points around 75–78 °C |
| Solubility | Generally soluble in organic solvents |
Safety and Handling
-
Signal Word: Danger
-
Class: 8 (Corrosive substances)
-
Precautionary Statements: P261-P264-P270-P271-P280-P302+P352-P304+P340-P305+P351+P338-P310-P330-P332+P313-P362-P403+P233-P405-P501
-
Hazard Statements: H302-H315-H318-H335
Handling this compound requires proper protective equipment and adherence to safety protocols due to its corrosive nature.
Potential Applications
While specific applications of (1-phenyl-1H-pyrazol-4-yl)methanamine are not extensively documented, compounds with similar structures are often explored in pharmaceutical and materials science research. Pyrazole derivatives are known for their biological activity and are used in various medicinal chemistry applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume